(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound characterized by its unique structure that includes an imidazo[4,5-c]pyridine core. This compound has garnered attention due to its potential applications in various scientific fields, particularly in pharmaceutical chemistry and organic synthesis. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating that it possesses a carboxylic acid and is a hydrochloride salt.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure. Its chemical formula is with a molecular weight of approximately 203.63 g/mol. The compound is cataloged under the Chemical Abstracts Service number 88980-06-7 and has been referenced in various chemical databases such as PubChem and Ambeed .
The synthesis of (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can be achieved through several methods:
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride shares structural similarities with other imidazo derivatives but is unique due to its specific substitution pattern and the presence of a carboxylic acid group.
(S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are significant for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets within cells. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator:
(S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride has several scientific applications:
The formation of the imidazo[4,5-c]pyridine core centers on cyclization reactions between histamine derivatives and carbonyl sources. The most industrially viable method involves refluxing histamine dihydrochloride with paraformaldehyde in aqueous medium. This one-pot reaction achieves cyclization through electrophilic substitution, where formaldehyde acts as both the carbonyl source and electrophile, facilitating ring closure at the N1-C2 bond of the imidazole ring. Key parameters include a 4-hour reflux period and a 2:1 formaldehyde-to-histamine molar ratio, yielding the racemic tetrahydropyridine backbone [6].
Alternative pathways include acid-catalyzed cyclodehydration, but these often require harsh conditions (concentrated acids, >120°C) that promote decarboxylation or racemization. Microwave-assisted cyclization has been explored to reduce reaction times by 60%, though scalability remains limited by specialized equipment requirements [2] [6]. Post-cyclization, hydrochloric acid treatment converts the free base to the stable hydrochloride salt, crucial for crystallization and purification.
Table 1: Cyclization Methods Comparison
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Aqueous Formaldehyde | H₂O, reflux, 4h | 68-72 | >90 | Scalable, minimal byproducts |
Acid-Catalyzed Dehydration | Conc. HCl, 120°C, 8h | 55-60 | 80-85 | No formaldehyde required |
Microwave-Assisted | DMF, 150°C, 15min | 75 | 92 | Rapid reaction time |
Achieving enantiomeric purity relies on three strategic approaches: chiral resolution, asymmetric hydrogenation, and enantioselective enzymatic catalysis. The predominant industrial method employs chiral resolution via diastereomeric salt formation using L-tartaric acid, exploiting differential solubility of the (S)- and (R)-diastereomers in ethanol/water mixtures. This process delivers the (S)-enantiomer with >98% enantiomeric excess (ee) but sacrifices yield (maximum 50% theoretical) due to discard of the unwanted enantiomer [3] [6].
Asymmetric synthetic routes are emerging as alternatives. Chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone can direct stereoselective cyclization, achieving 90% ee but requiring additional synthetic steps for auxiliary attachment and removal. Transition-metal catalysis using Ir-(S,S)-f-binaphane complexes enables asymmetric hydrogenation of prochiral imidazo-pyridinium salts, attaining 95% ee at laboratory scale. However, metal residue control remains challenging for pharmaceutical applications [4].
Table 2: Stereocontrol Methods
Method | Chiral Source | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Diastereomeric Salt Resolution | L-Tartaric acid | >98 | 40-45 | Maximum 50% theoretical yield |
Chiral Auxiliary-Mediated | (R)-4-Phenyl-2-oxazolidinone | 90 | 65 | 3-step auxiliary handling |
Asymmetric Hydrogenation | Ir-(S,S)-f-binaphane | 95 | 82 | Metal contamination risk |
Scale-up introduces critical challenges in purification, yield optimization, and process economics. The hydrochloride salt’s hygroscopicity necessitates strict humidity control (RH <30%) during crystallization to prevent hydrate formation, which compromises purity and flow properties. Centrifugal washing with cold ethanol (<5°C) effectively removes formaldehyde and imidazole byproducts but generates 15-20% mother liquor losses. Yield optimization focuses on three areas: solvent recycling (90% recovery via distillation), histamine recovery from waste streams (ion-exchange resins), and telescoping steps to avoid isolations [6] [8].
Industrial batches (50-100 kg) typically achieve 65-70% overall yield from histamine, with purity >95% by HPLC. Process intensification via continuous flow reactors is under investigation, with pilot studies showing 5°C temperature control improvement and 20% yield increase over batch processing. A key economic constraint is histamine cost, driving development of alternative feedstocks like 4-aminopyridine, though this route suffers from lower regioselectivity [2] [8].
Table 3: Scale-Up Performance Metrics
Scale | Yield (%) | Purity (%) | Key Challenge | Mitigation Strategy |
---|---|---|---|---|
Laboratory (100g) | 75 | 98 | None significant | Standard recrystallization |
Pilot (5kg) | 72 | 96 | Crystal agglomeration | Controlled antisolvent addition |
Industrial (50kg) | 68 | 95 | Residual solvent retention | Fluidized-bed drying |
Solvent-free cyclization represents the most significant green advancement, employing ball-milling technology with histamine hydrochloride and paraformaldehyde (1:2 molar ratio). This mechanochemical method eliminates aqueous waste streams, reduces reaction time to 45 minutes, and achieves 94% atom economy – a 30% improvement over aqueous reflux. Catalyst recycling is enabled by immobilized Brønsted acids on mesoporous silica (e.g., SBA-15-SO₃H), which can be reused >10 times without activity loss, reducing catalyst consumption by 90% compared to homogeneous HCl catalysis .
Life-cycle assessment reveals a 45% reduction in process mass intensity (PMI) for solvent-free routes versus traditional methods. Microwave-assisted synthesis in water shows moderate improvements (20% PMI reduction) but faces energy efficiency debates due to high power consumption. The E-factor (kg waste/kg product) drops from 35 in conventional processes to 8 in solvent-free routes, primarily through elimination of organic wash solvents and reduced water consumption .
Table 4: Environmental Impact Comparison
Method | PMI | E-Factor | Energy (kWh/kg) | Key Green Advantage |
---|---|---|---|---|
Conventional Aqueous Reflux | 58 | 35 | 120 | Baseline process |
Solvent-Free Ball Milling | 22 | 8 | 85 | Zero solvent waste |
Catalytic (SBA-15-SO₃H) | 30 | 15 | 95 | Recyclable catalyst (10 cycles) |
Microwave/Water | 46 | 28 | 150 | Shorter reaction time |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: